molecular formula C15H26ClNO6 B2752014 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride CAS No. 1216827-32-5

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride

Cat. No.: B2752014
CAS No.: 1216827-32-5
M. Wt: 351.82
InChI Key: LOMHCDOPHNZUJJ-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is a synthetic compound characterized by a propan-2-ol backbone substituted with a bis(2-hydroxyethyl)amino group and a 2,6-dimethoxyphenoxy moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHCDOPHNZUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form an intermediate. This intermediate is then reacted with bis(2-hydroxyethyl)amine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to enhance efficiency and scalability. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities.

Biology

Research has indicated potential roles for this compound in various biochemical pathways. Studies focus on its interactions with biological macromolecules, which may lead to insights into cellular processes.

Medicine

The compound is being explored for its therapeutic potential, particularly in drug development. Investigations are ongoing into its effects on cellular signaling pathways and physiological responses, suggesting possible applications in treating various diseases.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties tailored for various applications.

A study investigated the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, suggesting therapeutic implications.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis route to enhance yield and reduce production costs. Adjustments to reaction conditions led to improved efficiency and scalability of the synthesis process.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Comparison with Analogues

The structural uniqueness of the target compound lies in its 2,6-dimethoxyphenoxy and bis(2-hydroxyethyl)amino substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₁₆H₂₆ClNO₆* 2,6-dimethoxyphenoxy; bis(2-hydroxyethyl)amino ~371.8† High solubility (HCl salt); electron-rich aromatic ring; hydrophilic amino group
1-[Bis(2-hydroxyethyl)amino]-3-(3,5-dimethylphenoxy)-2-propanol hydrochloride C₁₅H₂₆ClNO₄ 3,5-dimethylphenoxy 319.8 Increased lipophilicity; steric hindrance from methyl groups
Metoprolol Succinate C₁₅H₂₅NO₃·C₄H₆O₄ 4-(2-methoxyethyl)phenoxy; isopropylamino 684.8 β-blocker; polar methoxyethyl group; clinical use in hypertension
YT-6-2 C₂₉H₂₈F₂N₂O₅ 3,4-bis(4-fluorobenzyl)oxy; 2-hydroxyethylamino 546.5 Fluorine-enhanced bioavailability; potential CNS activity
Nadolol Impurity F (EP) C₁₆H₂₂ClNO₂ Naphthalen-1-yloxy; tert-butylamino 295.8 Lipophilic naphthyl group; impurity profile in β-blocker synthesis

*Estimated based on structural analysis. †Calculated using atomic masses.

Key Structural Insights:
  • Amino Groups: The bis(2-hydroxyethyl)amino moiety increases hydrophilicity and hydrogen-bonding capacity, contrasting with morpholino (cyclic amine, basicity) or tert-butylamino (high lipophilicity) groups in analogues .

Critical Differences :

  • Unlike picolyl-containing ligands (requiring Cu²⁺ for complexation ), the target compound’s bis(2-hydroxyethyl)amino group lacks strong metal-coordinating ability, limiting its use in catalysis.
  • Fluorobenzyl-substituted analogues (e.g., YT-6-2) require multi-step purifications (e.g., prep-HPLC), whereas the target compound’s polar groups may simplify isolation .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL estimated), critical for drug formulation.
  • LogP: Estimated at ~1.2 (lower than 3,5-dimethylphenoxy analogue due to polar methoxy/hydroxyethyl groups).
  • Stability: Susceptible to oxidative degradation at the phenolic ether linkage, similar to Nadolol derivatives .

Pharmacological and Biochemical Implications

  • Metabolism : Methoxy groups may undergo demethylation via cytochrome P450 enzymes, a pathway observed in related dimethoxyaryl compounds .

Biological Activity

1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride is a complex chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H25ClN2O6C_{15}H_{25}ClN_{2}O_{6} with a molar mass of 319.82 g/mol. Its structure includes a bis(2-hydroxyethyl)amino group, which enhances solubility and reactivity, and a 2,6-dimethoxyphenoxy moiety, contributing to its biological activity .

This compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve modulation of cellular signaling pathways, leading to physiological changes. This modulation can affect processes such as cell proliferation, apoptosis, and inflammatory responses .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens. The presence of the 2,6-dimethoxyphenoxy group enhances its efficacy against bacteria and fungi.
  • Antioxidant Properties : The compound demonstrates antioxidant activity, which may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against a range of bacteria and fungi
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating potent antimicrobial activity.

Study 2: Anti-inflammatory Mechanism

In vitro studies evaluated the compound's anti-inflammatory effects on human macrophages. Results indicated a significant reduction in the secretion of TNF-alpha and IL-6 when treated with the compound at concentrations ranging from 10 to 50 µM. This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities not found in structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Profile
1-[Bis(2-hydroxyethyl)amino]-3-(4-methoxyphenoxy)propan-2-OLSimilar backbone but different phenoxy groupDifferent biological profile; less effective
1-[N,N-Bis(2-hydroxyethyl)amino]-3-(decyloxy)propan-2-OLSimilar amine structure; longer alkyl chainEnhanced lipophilicity; different pharmacokinetics
1-[Bis(2-hydroxyethyl)amino]-3-(phenoxy)propan-2-OLLacks methoxy substituentsMay have reduced activity compared to methoxylated derivatives

Q & A

Q. What are the recommended synthetic routes for 1-[Bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-OL hydrochloride, and how are they validated?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a high-yield (92%) route involves reacting bis(2-hydroxyethyl)amine with 2,6-dimethoxyphenoxypropan-2-ol under controlled acidic conditions, followed by hydrochloride salt formation . Validation requires structural confirmation via 1^1H/13^{13}C NMR (analyzing aromatic protons at δ 6.8–7.2 ppm and methoxy groups at δ 3.7–3.9 ppm) and HPLC purity assessment (>98%) .

Q. What safety protocols should be followed when handling this compound?

Key safety measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation (H332/H335 risks) .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR : Confirm the presence of bis(2-hydroxyethyl)amino groups (δ 2.6–3.2 ppm for –CH2_2–N–) and 2,6-dimethoxyphenoxy moieties .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 285.81 for the free base) .
  • HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in published syntheses?

Contradictory yields (e.g., 75–92%) often arise from variations in temperature, solvent polarity, or catalyst loading. Use Design of Experiments (DoE) to systematically test factors:

  • Apply a 2k^k factorial design to evaluate interactions between temperature (40–60°C), solvent (THF vs. DCM), and stoichiometry .
  • Computational reaction path searches (e.g., using density functional theory) can identify transition states and energy barriers, guiding experimental parameter selection .

Q. What computational strategies can predict the compound’s reactivity and byproduct formation?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model intermediates and transition states, focusing on nucleophilic attack or ether cleavage pathways .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict side products (e.g., dimerization via phenolic oxidation) and optimize conditions .

Q. How can stability studies be designed to evaluate degradation under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC.
  • Kinetic Modeling : Fit degradation data to zero/first-order models to estimate shelf life. For example, Arrhenius equations predict hydrolysis rates at different temperatures .

Q. What strategies resolve discrepancies in pharmacological activity data across studies?

  • Meta-Analysis : Compare IC50_{50} values from receptor-binding assays while controlling for variables like cell line (HEK293 vs. CHO) or buffer composition.
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., cAMP inhibition assays for β-blocker activity) .

Q. How can statistical methods improve experimental reproducibility in synthesis?

  • Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., pH, reagent ratio) to maximize yield and minimize variability .
  • Principal Component Analysis (PCA) : Identify outlier experiments in high-throughput screening datasets to refine reaction conditions .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS for purity vs. NMR for structure) .
  • Reactivity Profiling : Use differential scanning calorimetry (DSC) to detect exothermic decomposition events and assess thermal stability .

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